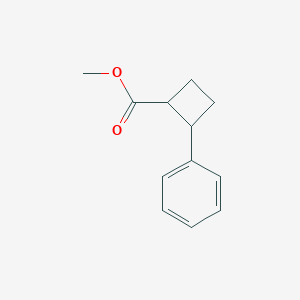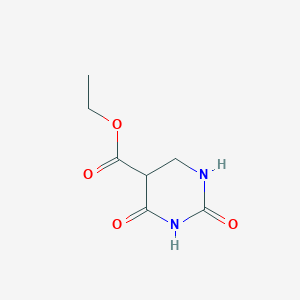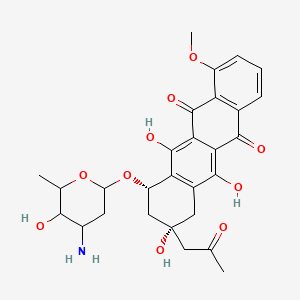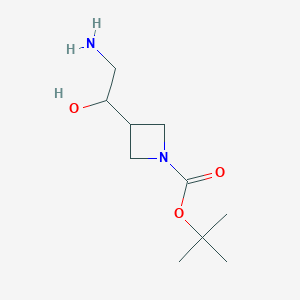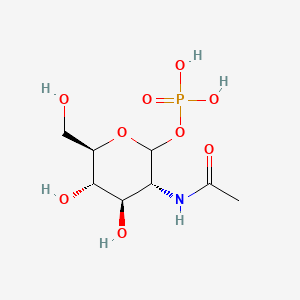
N-Acetylglucosamine-1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglucosamine-1-phosphate is a derivative of glucosamine, an amino sugar that plays a crucial role in various biological processes. It is a key intermediate in the biosynthesis of uridine diphosphate-N-acetylglucosamine, which is essential for the formation of glycoproteins and glycolipids. This compound is involved in the metabolic pathways of both prokaryotic and eukaryotic organisms, making it a significant molecule in the fields of biochemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetylglucosamine-1-phosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of this compound uridyltransferase, which catalyzes the conversion of N-acetylglucosamine to this compound . Chemical synthesis often involves the acetylation of glucosamine followed by phosphorylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Recombinant strains of Escherichia coli or filamentous fungi are engineered to produce high yields of this compound. The fermentation process is optimized for factors such as pH, temperature, and nutrient availability to maximize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetylglucosamine-1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound analogues.
Reduction: Reduction reactions can convert it to glucosamine-1-phosphate.
Substitution: It can participate in substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acetic anhydride and phosphoric acid are commonly used in substitution reactions
Major Products:
Oxidation: this compound analogues.
Reduction: Glucosamine-1-phosphate.
Substitution: Various N-acetylglucosamine derivatives
Applications De Recherche Scientifique
N-Acetylglucosamine-1-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoproteins.
Biology: It plays a role in cell signaling and metabolism, particularly in the formation of bacterial cell walls and eukaryotic glycoproteins.
Medicine: It is investigated for its potential in treating osteoarthritis and other joint disorders due to its role in cartilage formation.
Industry: It is used in the production of dietary supplements and cosmetics
Mécanisme D'action
N-Acetylglucosamine-1-phosphate exerts its effects through its involvement in the hexosamine biosynthetic pathway. It is converted to uridine diphosphate-N-acetylglucosamine, which is a substrate for the synthesis of glycoproteins and glycolipids. These molecules are essential for cell structure, signaling, and function. The compound interacts with various enzymes, including this compound uridyltransferase, to facilitate these processes .
Comparaison Avec Des Composés Similaires
Glucosamine-1-phosphate: Similar in structure but lacks the acetyl group.
N-Acetylglucosamine: Similar but without the phosphate group.
N-Acetylgalactosamine-1-phosphate: An isomer with a different configuration of the hydroxyl groups .
Uniqueness: N-Acetylglucosamine-1-phosphate is unique due to its dual functional groups (acetyl and phosphate), which make it a versatile intermediate in various biosynthetic pathways. Its role in both prokaryotic and eukaryotic systems highlights its importance in fundamental biological processes .
Propriétés
Numéro CAS |
6866-69-9 |
|---|---|
Formule moléculaire |
C8H16NO9P |
Poids moléculaire |
301.19 g/mol |
Nom IUPAC |
[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1 |
Clé InChI |
FZLJPEPAYPUMMR-RTRLPJTCSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)

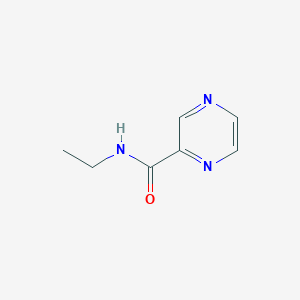
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
